

1-Formyl-L-proline cancer metabolism studies

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Compound Focus: 1-Formyl-L-proline

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Introduction to 1-Formyl-L-Proline (NFLP)

1-Formyl-L-proline (NFLP) is a proline analog that acts as a competitive inhibitor of the enzyme **Pyrroline-5-Carboxylate Reductase 1 (PYCR1)** [1]. PYCR1 catalyzes the final step in proline biosynthesis—the NAD(P)H-dependent reduction of Δ^1 -pyrroline-5-carboxylate (P5C) to proline [2] [3]. This enzyme is part of the proline cycle, a metabolic pathway frequently upregulated in many cancers to support tumor progression, metastasis, and therapy resistance [2] [4] [5].

NFLP was first identified through an *in crystallo* screening of proline analogs and represents the first well-validated chemical probe for PYCR1 [4] [1]. Its primary application is in basic cancer biology research to investigate the role of proline metabolism in tumorigenesis and as a starting point for potential anti-cancer drug discovery [4].

Mechanism of Action

NFLP exerts its effects by directly binding to the active site of the PYCR1 enzyme.

- **Competitive Inhibition:** NFLP competes with the natural substrate, P5C, for binding to the PYCR1 active site [1]. The inhibitor binding is accompanied by conformational changes in the enzyme's active site, including the translation of an α -helix by 1 Å, which enables additional hydrogen bonds and contributes to its inhibitory strength [1].
- **Structural Insights:** The crystal structure of the human PYCR1-NFLP complex (PDB ID: **6XP0**) has been resolved at 1.95 Å resolution [1]. This structure reveals that the carboxylate group of NFLP acts

as an anchor in the α K- α L loop of the P5C binding site. The formyl group of NFLP provides additional hydrogen-bonding interactions that are not possible with proline itself, explaining its higher affinity compared to other analogs [4].

- **Cellular Consequences:** Inhibition of PYCR1 by NFLP depletes intracellular proline levels, impairing processes critical for cancer cells, such as de novo proline biosynthesis, redox homeostasis, and spheroid growth [1] [4].

Key Biochemical and Cellular Profiling Data

The table below summarizes quantitative data for NFLP, which is essential for experimental planning and data interpretation.

Table 1: Biochemical and Cellular Profiling of 1-Formyl-L-Proline (NFLP)

Parameter	Value	Description / Conditions
Inhibition Constant (K_i)	100 μ M	Competitive with P5C [1] [4].
Specificity over PYCR3	~30x	NFLP is 30 times more specific for PYCR1 over the human PYCR3 isoform [4].
Enzyme Inhibition	~50%	Achieved at a concentration of 5 mM [4].
Cellular Activity	Positive	Inhibits de novo proline biosynthesis and impairs spheroid growth in MCF10A H-RAS ^{V12} breast cancer cells [1].

Comparison with Other PYCR1 Inhibitors: A recent screen identified **(S)-tetrahydro-2H-pyran-2-carboxylic acid** as a promising inhibitor with a lower K_i than NFLP and 30-fold specificity for PYCR1 over PYCR3 [4]. Another study suggests that sulfonate groups can act as effective carboxylic acid isosteres for future inhibitor design [4].

Experimental Protocols

Protocol 1: In Vitro PYCR1 Enzyme Inhibition Assay

This protocol is adapted from activity assays used to identify and validate PYCR1 inhibitors [4].

1. Principle The assay measures the initial velocity of the PYCR1-catalyzed reaction by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. Inhibitors reduce this reaction rate.

2. Reagents

- Purified recombinant human PYCR1 enzyme
- Tris-HCl or HEPES buffer (pH 7.0-8.5)
- NADH (e.g., 150-250 μM)
- P5C substrate (e.g., 1-5 mM)
- Inhibitor: **1-Formyl-L-proline** (NFLP), dissolved in assay buffer
- DMSO (if needed for stock solutions)

3. Procedure

- Prepare a master reaction mixture containing buffer, NADH, and PYCR1 enzyme.
- Dispense the mixture into a 96-well quartz or UV-transparent plate.
- Add NFLP (or vehicle control) to the test wells. Pre-incubate the enzyme and inhibitor for 5-15 minutes.
- Initiate the reaction by adding the P5C substrate.
- Immediately monitor the absorbance at 340 nm for 5-10 minutes using a plate reader.
- Calculate the initial velocity from the linear portion of the absorbance curve.

4. Data Analysis

- Plot reaction velocity versus substrate concentration at different inhibitor concentrations.
- Use nonlinear regression to fit the data to the Michaelis-Menten equation and determine the K_i for NFLP using a competitive inhibition model.

Protocol 2: Cellular Spheroid Growth Assay

This protocol is based on experiments demonstrating that NFLP phenocopies PYCR1 knockdown in cancer cells [1].

1. Principle This 3D cell culture model assesses the effect of NFLP on the growth and viability of cancer cells in an environment that more closely mimics a tumor.

2. Reagents and Cell Line

- Appropriate cancer cell line (e.g., MCF10A H-RAS^{V12} breast cancer cells)
- Cell culture medium
- NFLP stock solution (in water or DMSO)
- Vehicle control
- Low-attachment 96-well spheroid microplates
- Cell viability assay kit (e.g., ATP-based luminescence assay)

3. Procedure

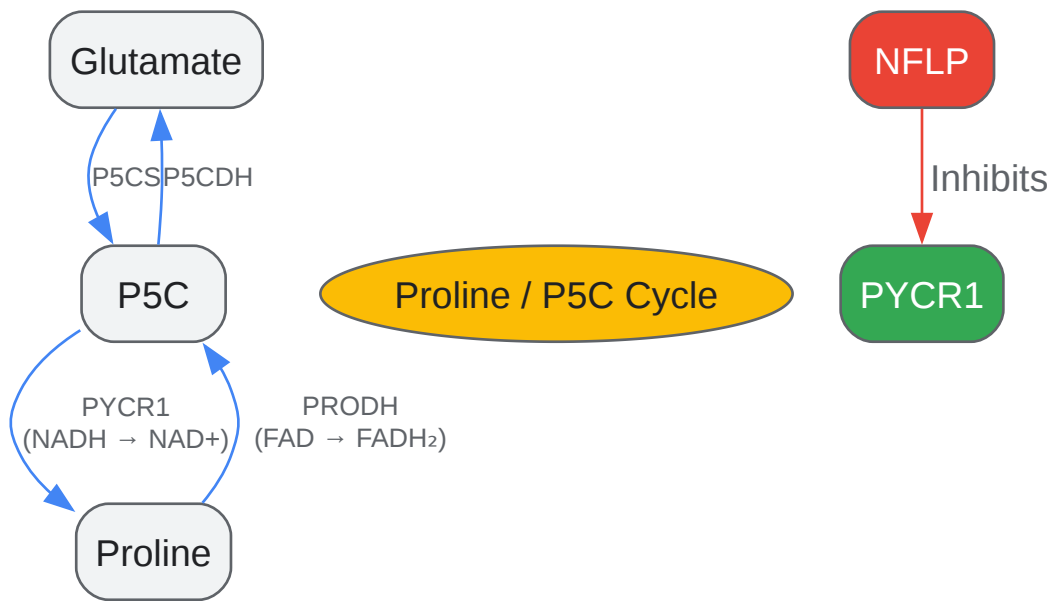
- Harvest and count cells to prepare a single-cell suspension.
- Seed cells into low-attachment plates at an optimized density (e.g., 1,000-5,000 cells per well).
- Allow spheroids to form for 24-72 hours.
- Treat the formed spheroids with NFLP or vehicle control. Refresh the medium and compounds every 2-3 days.
- After 5-7 days of treatment, quantify spheroid growth and viability.
 - **Imaging:** Capture bright-field images and measure spheroid diameter using image analysis software.
 - **Viability:** Measure ATP content using a luminescent cell viability assay.

4. Data Analysis

- Normalize spheroid size and viability metrics to the vehicle control.
- Statistical analysis (e.g., Student's t-test) should be performed to determine the significance of growth inhibition.

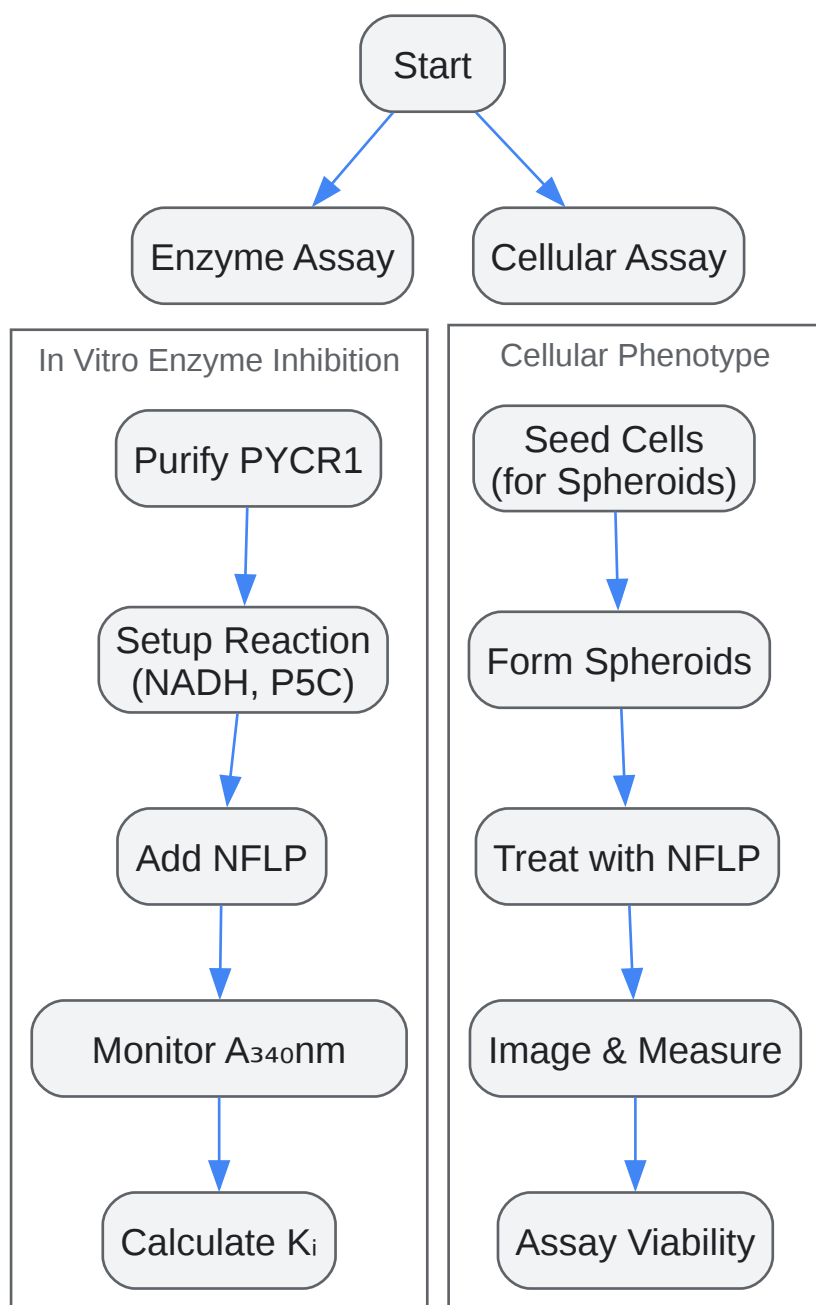
Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic context of NFLP's action and a typical experimental workflow.



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Diagram 1: NFLP Inhibits the Proline Metabolic Cycle. This diagram shows the proline cycle, where PYCR1 and PRODH work in concert. NFLP specifically inhibits PYCR1, disrupting the conversion of P5C to proline and impacting redox balance and biosynthetic pathways [2] [3] [5].



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Diagram 2: Workflow for Evaluating NFLP Activity. This outlines the two main experimental approaches for characterizing NFLP: biochemical enzyme inhibition assays and functional cellular spheroid assays [4] [1].

Discussion and Future Perspectives

The discovery of NFLP provides a valuable tool to dissect the role of PYCR1 in cancer. Its confirmed cellular activity in impairing proline biosynthesis and spheroid growth makes it a suitable chemical probe for proof-of-concept studies [1]. However, its **moderate affinity ($K_i = 100 \mu\text{M}$)** may limit its utility in more complex in vivo models.

Future research directions include:

- **Medicinal Chemistry Optimization:** Structure-based design to improve the potency and pharmacokinetic properties of NFLP, potentially by exploring carboxylic acid isosteres or extending the molecule to access additional binding pockets [4].
- **Isoform Selectivity:** While NFLP shows good specificity for PYCR1 over PYCR3, understanding its effect on PYCR2 and further improving isoform selectivity will be crucial for minimizing off-target effects [4] [6].
- **Combination Therapies:** Investigating NFLP or its derivatives in combination with other metabolic inhibitors or standard chemotherapeutic agents could uncover synergistic anti-cancer effects.

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